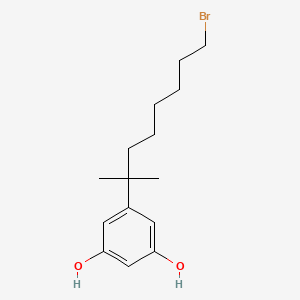
N-(4-Cyano-1H-pyrazol-5-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyano group at the 4-position and a phenylthiourea moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea typically involves the reaction of 4-cyano-1H-pyrazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Cyano-1H-pyrazole+Phenyl isothiocyanate→N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Substitution: The cyano group and the thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a compound of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea exerts its effects often involves the inhibition of specific enzymes or interaction with molecular targets. The cyano and thiourea groups can form strong interactions with active sites of enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, which is useful in various therapeutic and research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylurea: Similar structure but with a urea moiety instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylsulfonamide: Features a sulfonamide group.
Uniqueness
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is unique due to its combination of a cyano-substituted pyrazole ring and a phenylthiourea moiety. This unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
128854-08-0 |
|---|---|
Formule moléculaire |
C11H9N5S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
1-(4-cyano-1H-pyrazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H9N5S/c12-6-8-7-13-16-10(8)15-11(17)14-9-4-2-1-3-5-9/h1-5,7H,(H3,13,14,15,16,17) |
Clé InChI |
GVCNMAIFCPSRDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=C(C=NN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


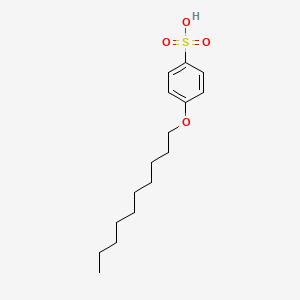
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
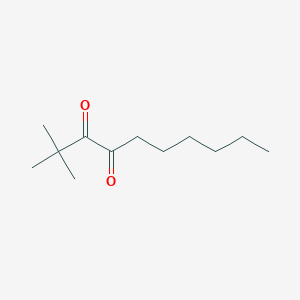

![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
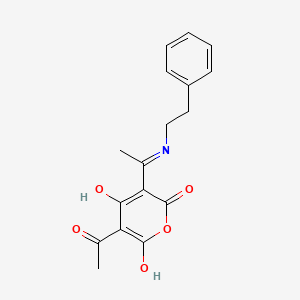
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)

![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)

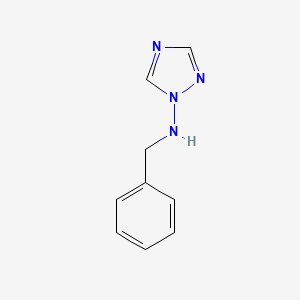
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
